![molecular formula C16H19N3O B2665979 (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-47-9](/img/structure/B2665979.png)

(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

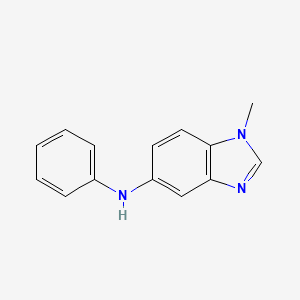

The compound (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is a new piperazine derivative . It has been studied for its anti-nociceptive and anti-inflammatory effects . The compound has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provideThis compound . Chemical Reactions Analysis

The chemical reactions involving this compound mainly pertain to its synthesis. As mentioned earlier, the synthesis involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2 to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine .Scientific Research Applications

Antibacterial Activity

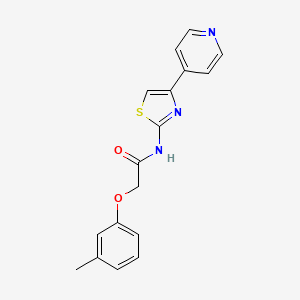

Compounds similar to (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone have been synthesized and evaluated for antibacterial properties. For instance, a series of novel triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, suggesting potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Synthesis and Structural Analysis

Various derivatives of related compounds have been synthesized, and their structures have been characterized using techniques like NMR, FT-IR, and X-ray crystallography. These studies provide insights into the molecular configuration and potential applications of these compounds in chemical research (Wang et al., 2015).

Materials Science Applications

In the field of materials science, derivatives of this compound have been used to synthesize polyacetylene network gels with potential applications in energy storage devices. This demonstrates the compound's utility in developing new materials with enhanced electrical storage ability (Tian et al., 2020).

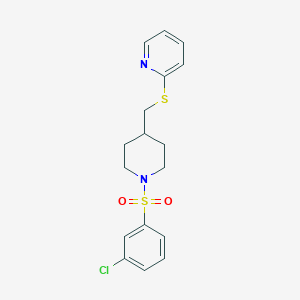

Antimycobacterial Agents

Some derivatives have been explored for their potential as antimycobacterial agents. Modifications to the molecular structure of these compounds can significantly impact their activity against Mycobacterium tuberculosis, suggesting their role in developing new treatments for tuberculosis (Biava et al., 2008).

Neuroprotective Applications

Certain derivatives have shown potential in treating neurodegenerative diseases. For example, NSI-189 Phosphate, a derivative, has shown promise in treating major depressive disorder and improving cognitive functions in preclinical studies, indicating its potential application in neuropharmacology (Liu et al., 2019).

Mechanism of Action

The compound has been found to exhibit anti-nociceptive and anti-inflammatory effects . It reduces the number of writhings induced by acetic acid, reduces the paw licking time of animals in the second phase of the formalin test, and reduces oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Future Directions

The anti-nociceptive and anti-inflammatory effects of this compound suggest potential applications in the treatment of pain and inflammation . Future research could focus on further investigating these effects, determining the exact mechanism of action, and assessing the potential for clinical use. Additionally, more detailed studies on the physical and chemical properties, as well as safety and hazards, of this compound would be beneficial.

properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-17-10-12-19(13-11-17)16(20)14-4-6-15(7-5-14)18-8-2-3-9-18/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTGYMVSCXQSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2665897.png)

![5-ethyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2665899.png)

![ethyl 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2665907.png)

![(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2665910.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride](/img/structure/B2665911.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2665913.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2665916.png)